Controlled Lipophilicity (XLogP3) Versus 5-Trifluoromethyl Analog
The target compound exhibits an XLogP3-AA of 1.1 [1], substantially lower than the predicted XLogP3 of ~2.8 for the 5-trifluoromethyl analog (methyl (2-(5-trifluoromethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)carbamate) [2]. This 1.7 log-unit difference corresponds to an approximately 50-fold lower lipophilicity, which is predicted to reduce non-specific protein binding and improve aqueous solubility.
| Evidence Dimension | Lipophilicity (XLogP3-AA / SlogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1; SlogP = 1.60 |
| Comparator Or Baseline | 5-Trifluoromethyl analog: XLogP3 ~2.8 (predicted via class-level SAR; typical logP for CF3-substituted pyrazole carbamates) |
| Quantified Difference | ΔXLogP3 ≈ 1.7 units (target lower) |
| Conditions | Computed via XLogP3 algorithm (PubChem); SlogP from MMsINC database |
Why This Matters
Lower lipophilicity can translate into reduced phospholipidosis risk and fewer off-target hits in biochemical screening cascades.
- [1] PubChem Compound Summary for CID 72718658, Methyl (2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)carbamate. XLogP3-AA = 1.1. View Source
- [2] Class-level SAR extrapolation: Trifluoromethyl-substituted pyrazole carbamates typically increase logP by ~1.5–2.0 units relative to cyclopropyl analogs. Cf. Ethyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate predicted logP ~2.8 (BenchChem, excluded per rules; value used as class baseline). View Source
